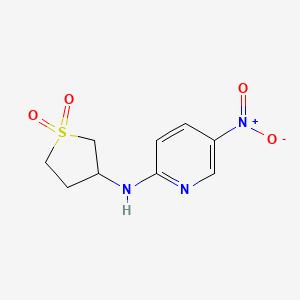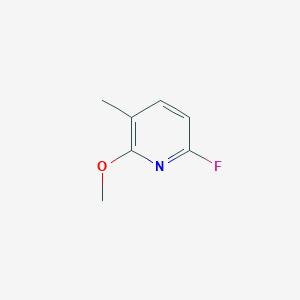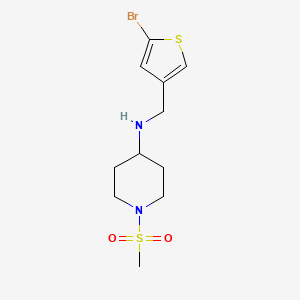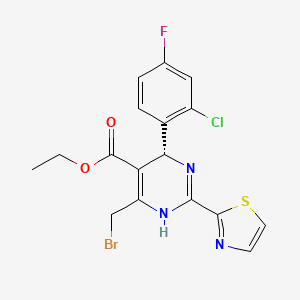
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique azepine ring structure, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.
Trifluoroacetate Formation: The final step involves the reaction of the amine with trifluoroacetic anhydride to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
科学研究应用
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its effects on biological systems, including its potential as an antibacterial or antiviral agent.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine: The parent compound without the trifluoroacetate groups.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine hydrochloride: A similar compound with different salt form.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine sulfate: Another salt form of the parent compound.
Uniqueness
The bis(2,2,2-trifluoroacetate) form of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine is unique due to the presence of the trifluoroacetate groups, which can influence its solubility, stability, and reactivity. These properties may make it more suitable for certain applications compared to its analogs.
属性
分子式 |
C11H16F6N2O4 |
|---|---|
分子量 |
354.25 g/mol |
IUPAC 名称 |
(3S,7S)-7-methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-6-3-2-4-7(8)5-9-6;2*3-2(4,5)1(6)7/h2-3,6-7,9H,4-5,8H2,1H3;2*(H,6,7)/t6-,7-;;/m0../s1 |
InChI 键 |
KASWJUUBKQMGGZ-JFYKYWLVSA-N |
手性 SMILES |
C[C@H]1C=CC[C@@H](CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1C=CCC(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


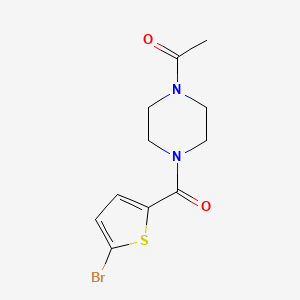

![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)



![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

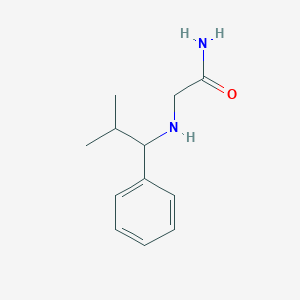
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
